(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine is a complex organic compound that combines the properties of both an unsaturated dicarboxylic acid and a benzothiazine derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine typically involves multiple steps. One common method includes the reaction of (E)-but-2-enedioic acid with 4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-but-2-enedioic acid: A simpler unsaturated dicarboxylic acid.
4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine: A benzothiazine derivative with similar structural features.
Uniqueness
(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine is unique due to its combination of an unsaturated dicarboxylic acid and a benzothiazine derivative, which imparts distinct chemical and biological properties not found in simpler compounds.
Eigenschaften
CAS-Nummer |
83523-65-3 |
---|---|
Molekularformel |
C20H21NO4S |
Molekulargewicht |
371.5 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;4-ethyl-2-phenyl-2,3-dihydro-1,4-benzothiazine |
InChI |
InChI=1S/C16H17NS.C4H4O4/c1-2-17-12-16(13-8-4-3-5-9-13)18-15-11-7-6-10-14(15)17;5-3(6)1-2-4(7)8/h3-11,16H,2,12H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
ODBPQGUJARUXIX-WLHGVMLRSA-N |
Isomerische SMILES |
CCN1CC(SC2=CC=CC=C21)C3=CC=CC=C3.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CCN1CC(SC2=CC=CC=C21)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.